molecular formula C20H16Cl3N3O2 B2483013 [5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazol-3-yl](morpholino)methanone CAS No. 477712-08-6

[5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazol-3-yl](morpholino)methanone

Cat. No.: B2483013
CAS No.: 477712-08-6
M. Wt: 436.72
InChI Key: WCDMIBVHWWZUED-UHFFFAOYSA-N
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Description

[5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazol-3-yl](morpholino)methanone is a useful research compound. Its molecular formula is C20H16Cl3N3O2 and its molecular weight is 436.72. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Novel pyrazole derivatives, including structures related to 5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazol-3-ylmethanone, have been synthesized and characterized for their antimicrobial and anticancer activities. These compounds have shown higher anticancer activity compared to reference drugs such as doxorubicin, along with good to excellent antimicrobial activity against various strains (Hafez, El-Gazzar, & Al-Hussain, 2016). Similarly, microwave-assisted synthesis of novel pyrazoline derivatives has demonstrated significant in vivo anti-inflammatory and in vitro antibacterial activities, highlighting their potential as leads for developing new therapeutic agents (Ravula, Babu, Manich, Rika, Chary, & Ra, 2016).

Molecular Structure and Activity Studies

The molecular structure, spectroscopic, quantum chemical, topological, molecular docking, and antimicrobial activities of similar compounds have been extensively studied. For instance, research on 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone revealed insights into its chemical behavior and potential biological applications (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021).

Antagonist Interactions and Imaging Applications

Another interesting study involved the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, offering potential applications in neuropharmacology and drug design (Shim, Welsh, Cartier, Edwards, & Howlett, 2002). Furthermore, the synthesis of [11C]HG-10-102-01 as a PET imaging agent for LRRK2 enzyme in Parkinson's disease showcases the compound's potential application in diagnostic imaging (Wang, Gao, Xu, & Zheng, 2017).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources .

Properties

IUPAC Name

[5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)pyrazol-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl3N3O2/c21-14-3-1-13(2-4-14)18-12-17(20(27)25-7-9-28-10-8-25)24-26(18)19-11-15(22)5-6-16(19)23/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDMIBVHWWZUED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=NN(C(=C2)C3=CC=C(C=C3)Cl)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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